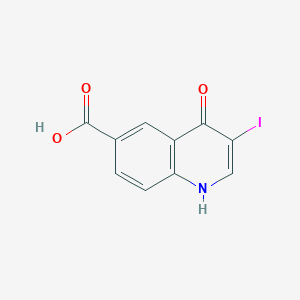
3-Iodo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of an iodine atom at the third position, a keto group at the fourth position, and a carboxylic acid group at the sixth position on the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid typically involves the iodination of 4-oxo-1,4-dihydroquinoline-6-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes the formation of the quinoline ring, followed by functional group modifications to introduce the iodine atom and the carboxylic acid group. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the keto group, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction of the keto group can yield 3-iodo-4-hydroxy-1,4-dihydroquinoline-6-carboxylic acid.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.
Major Products:
- Oxidation products include quinoline N-oxides.
- Reduction products include hydroxyquinolines.
- Substitution products vary depending on the nucleophile used, resulting in a wide range of quinoline derivatives.
Applications De Recherche Scientifique
3-Iodo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral, antibacterial, and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of heterocyclic compounds.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological targets.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-Iodo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the keto group play crucial roles in binding to active sites, leading to inhibition or modulation of biological pathways. The compound’s ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
- 4-Hydroxy-2-quinolones
Comparison: 3-Iodo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is unique due to the specific positioning of the iodine atom and the carboxylic acid group, which confer distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced reactivity in substitution reactions and higher binding affinity in biological assays. The presence of the iodine atom also imparts unique electronic properties, making it valuable in material science applications.
Propriétés
IUPAC Name |
3-iodo-4-oxo-1H-quinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO3/c11-7-4-12-8-2-1-5(10(14)15)3-6(8)9(7)13/h1-4H,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSDYRDNIWICTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C(=CN2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














